
dBET6
Overview
Description
dBET6 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade bromodomain and extraterminal domain (BET) proteins, including BRD2, BRD3, and BRD4, via the ubiquitin-proteasome system . It consists of a BET inhibitor linked to a cereblon (CRBN) E3 ligase ligand, enabling targeted protein degradation. This compound demonstrates rapid and potent activity, degrading BRD4 within 1 hour in vitro (DC50 = 3.2 nM) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dBET6 involves the conjugation of a BET antagonist, such as (+)-JQ1, to a ligand for the E3 ubiquitin ligase cereblon . The synthetic route typically includes the following steps:
Synthesis of the BET antagonist: The BET antagonist is synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications.
Synthesis of the cereblon ligand: The cereblon ligand is synthesized separately through a series of chemical reactions.
Conjugation: The BET antagonist and the cereblon ligand are conjugated through a linker to form the final this compound molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
dBET6 undergoes various chemical reactions, including:
Degradation: This compound induces the degradation of BET proteins by the ubiquitin-proteasome system.
Common Reagents and Conditions
Major Products
The major product formed from the reactions involving this compound is the degraded BET protein, which is targeted for proteasomal degradation .
Scientific Research Applications
Cancer Research
Mechanism of Action
dBET6 targets BET proteins, which are crucial for the regulation of gene expression involved in cancer. By inducing the degradation of these proteins, this compound effectively reduces cellular proliferation and promotes apoptosis in cancer cells.
Case Studies
- T Cell Acute Lymphoblastic Leukemia (T-ALL) : In studies involving 20 T-ALL cell lines, this compound demonstrated superior efficacy compared to other BET inhibitors like dBET1 and JQ1. Treatment with this compound resulted in significant degradation of BRD4 within one hour and subsequent downregulation of c-MYC, leading to apoptosis .
- Lung Cancer : this compound has been shown to induce apoptosis in human lung cancer cells through a pH/GSH-responsive design that enhances its delivery and efficacy .
Data Table: Efficacy of this compound in Various Cancer Cell Lines
Cell Line Type | IC50 (μM) | Effect on BRD4 Degradation | Mechanism |
---|---|---|---|
T-ALL | ~0.1 | High | Induces apoptosis via c-MYC downregulation |
Lung Cancer | ~0.5 | Moderate | Directly eliminates cancer cells |
Other Malignancies | >1 | Variable | Dependent on specific cellular context |
Inflammation Research
This compound has shown promise in protecting against retinal degeneration by inhibiting the cGAS-STING pathway, which is implicated in inflammatory responses. In experimental models, this compound treatment led to significant reductions in retinal inflammation and improved visual acuity following light-induced damage.
Case Studies
- Retinal Degeneration : In a study where mice were subjected to bright light exposure, administration of this compound resulted in the rapid degradation of BET proteins without detectable toxicity. This treatment not only preserved photoreceptor viability but also suppressed activation of inflammatory macrophages/microglia .
Epigenetics Research
As a selective BET degrader, this compound is extensively used to explore the role of BET proteins in epigenetic modifications and gene regulation. Its ability to induce targeted degradation allows researchers to dissect the functional contributions of these proteins within various biological contexts.
Case Studies
Mechanism of Action
dBET6 exerts its effects by selectively degrading BET proteins through the ubiquitin-proteasome system . The mechanism involves the following steps:
Comparison with Similar Compounds
Mechanistic Insights
- Retinal Protection: dBET6 preserves rod photoreceptor genes (e.g., Rhodopsin, Gnat1) and inhibits pro-inflammatory pathways in microglia .
- Anticancer Activity: Degradation of BRD4 disrupts transcriptional elongation, suppresses MYC oncogene expression, and sensitizes cancer cells to apoptosis .
This compound vs. dBET1
Key Findings :
- This compound outperforms dBET1 in CML due to superior cellular uptake and BRD4 degradation efficiency .
- Both compounds induce apoptosis in LSCs, but this compound achieves this at lower concentrations .
This compound vs. JQ1
Key Findings :
- This compound’s irreversible degradation of BET proteins provides sustained MYC suppression, unlike JQ1’s transient inhibition .
- In CML, JQ1 fails to induce LSC apoptosis, whereas this compound eliminates drug-resistant clones .
This compound vs. ARV-825
Key Findings :
- ARV-825’s effects are reversible, while covalent PROTACs (e.g., FS-ARV-825) show longer-lasting BRD4 degradation .
- This compound’s pan-BET degradation broadens its transcriptional impact compared to ARV-825’s BRD4-specific activity .
This compound vs. MZ1
Key Findings :
- This compound’s rapid degradation kinetics make it preferable for acute transcriptional studies .
- MZ1’s selectivity for BRD4 limits its utility in diseases requiring pan-BET inhibition .
Limitations :
- Short degradation half-life necessitates frequent dosing .
- Limited efficacy in preserving cone photoreceptor function .
Data Tables
Table 1: Anticancer Activity Comparison
Compound | IC50 (µM) | MYC Suppression | LSC Apoptosis | Key Targets |
---|---|---|---|---|
This compound | 0.001–0.5 | +++ | Yes | BRD2/3/4 |
dBET1 | 0.5–5 | + | Partial | BRD4 |
JQ1 | 0.5–5 | ++ | No | BET Bromodomains |
ARV-825 | 0.01–1 | ++ | Yes | BRD4 |
Table 2: Retinal Protection Metrics
Parameter | This compound | JQ1 |
---|---|---|
cGAS-STING Inhibition | +++ (STING protein ↓) | + (Partial pathway suppression) |
Photoreceptor Survival | Rod-specific preservation | Broad but weaker protection |
Microglia Activation | Significant reduction (IBA1 ↓) | Moderate reduction |
Biological Activity
dBET6 is a novel compound classified as a proteolysis-targeting chimera (PROTAC), specifically designed to degrade bromodomain and extraterminal domain (BET) proteins, particularly BRD4. This compound has shown promising biological activity in various cancer models and other biological systems, indicating its potential as a therapeutic agent.
This compound operates through a mechanism that promotes the degradation of BRD4 by engaging cereblon (CRBN), an E3 ubiquitin ligase. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of BRD4, leading to reduced MYC expression and induction of apoptosis in cancer cells. The mechanism is distinct from traditional inhibitors, which merely block the function of target proteins rather than degrading them.
1. Anti-Cancer Activity
Research has demonstrated that this compound exhibits superior anti-proliferative effects compared to earlier BET inhibitors like dBET1 and JQ1 across various cancer cell lines, including those from T-cell acute lymphoblastic leukemia (T-ALL) and solid tumors. The following table summarizes the IC50 values for this compound compared to its predecessors:
Compound | IC50 (µM) | Cell Line Examples |
---|---|---|
This compound | 0.001-0.5 | T-ALL, colon, breast, ovarian, lung, prostate |
dBET1 | 0.5-5 | Various solid tumors |
JQ1 | 0.5-5 | Various solid tumors |
Key Findings:
- Potency: this compound showed IC50 values in the sub-nanomolar range, indicating high potency in degrading BRD4 and inducing apoptosis .
- Combination Therapy: When combined with standard chemotherapy agents, this compound enhanced anti-neoplastic effects and counteracted chemoresistance, making it a promising candidate for combination therapies .
2. Selectivity and Safety
This compound has been characterized as having a selective effect on BET proteins without significant off-target activity. In proteomics studies involving T-ALL cells treated with this compound, only BET proteins were significantly depleted, confirming its selectivity . Furthermore, studies have indicated that this compound does not exhibit detectable toxicity in vivo while effectively degrading BET proteins in retinal models .
Case Study 1: T-ALL Models
In an extensive study involving 20 T-ALL cell lines:
- Treatment with this compound resulted in significant BRD4 degradation after just one hour of exposure at 100 nM.
- This led to downregulation of c-MYC and subsequent induction of apoptosis, outperforming both JQ1 and dBET1 in efficacy .
Case Study 2: Solid Tumors
A comparative analysis across multiple solid tumor types demonstrated that:
Q & A
Basic Research Questions
Q. What is the molecular mechanism of dBET6 in degrading BET proteins, and how does this affect transcriptional regulation?
this compound operates as a PROTAC (PROteolysis-Targeting Chimera) by forming a ternary complex between BET proteins (BRD2, BRD3, BRD4) and the E3 ubiquitin ligase Cereblon (CRBN). This recruits the ubiquitin-proteasome system, leading to BET protein polyubiquitination and degradation . The degradation disrupts BET-mediated transcriptional elongation, particularly by reducing phosphorylation of RNA Pol II at Ser2, a marker of transcriptional pause release . Methodologically, researchers can validate degradation efficacy via immunoblotting for BRD4 levels and assess transcriptional consequences using RNA-seq or qPCR for BET-dependent oncogenes (e.g., MYC) .
Q. What are the recommended protocols for preparing and storing this compound in in vitro and in vivo studies?
- Preparation : For in vitro studies, dissolve this compound in DMSO (solubility: 40–240 mg/mL) to create stock solutions (e.g., 10 mM). Aliquot to avoid freeze-thaw cycles . For in vivo administration, prepare formulations using DMSO:PEG300:Tween80:ddH2O (e.g., 5:40:5:50 ratio) to achieve ≥2.5 mg/mL solubility .
- Storage : Store lyophilized powder at -20°C (stable for 3 years) or 4°C (2 years). Working solutions in DMSO should be stored at -80°C .
- Dosing : In murine models, oral dosing at 7.5 mg/kg BID achieves significant leukemia burden reduction in T-ALL xenografts .
Q. How does this compound's efficacy in degrading BRD4 compare across different cancer models, and what are the key considerations for dose optimization?
this compound exhibits cell-type-specific efficacy. In T-ALL cell lines (e.g., MOLT4), it shows an IC50 of 14 nM for BRD4 degradation and apoptosis induction . However, in estrogen receptor-positive cancers, BET degradation may not fully inhibit CDK9 recruitment, necessitating combination therapies . Dose optimization should account for:
- Hook Effect : At high concentrations (>100 nM in AlphaLISA assays), this compound may fail to form ternary complexes, reducing degradation efficiency. Titrate doses between 1–100 nM .
- Tissue Penetration : In retinal studies, this compound crosses the blood-retinal barrier within 1 hour post-injection, achieving >60% BET degradation .
Advanced Research Questions
Q. How can researchers address the "hook effect" observed in PROTAC ternary complex formation assays using this compound?
The hook effect arises when excess this compound saturates either BET or CRBN binding sites, preventing ternary complex formation. To mitigate this:
- Titration Experiments : Use AlphaLISA or TR-FRET assays to identify optimal concentrations (e.g., 10–100 nM for this compound) where ternary complex formation peaks .
- Competitive Binding Assays : Co-treat with BET inhibitors (e.g., JQ1) to validate specificity. If signal decreases, it confirms PROTAC activity .
- Structural Insights : Computational modeling (e.g., deep learning frameworks like PROTAC-RL) can predict linker modifications to enhance ternary complex stability .
Q. What strategies are effective in overcoming resistance to this compound-mediated BET protein degradation?
Resistance mechanisms include compensatory upregulation of non-BET transcriptional regulators or mutations in BET bromodomains. Strategies include:
- Bromodomain Mutant Rescue : Introduce BRD4 bromodomain mutants (e.g., BRD4<sup>Lmut</sup>) resistant to this compound to isolate off-target effects .
- Combination Therapies : Pair this compound with CDK9 inhibitors (e.g., NVP2) to synergistically inhibit transcriptional elongation .
- CRBN Dependency : Validate degradation using CRBN-knockout cell lines to confirm on-target effects .
Q. How does this compound's inhibition of the cGAS-STING pathway in retinal cells inform its dual role in oncological and neuroprotective research?
In retinal degeneration models, this compound suppresses cGAS-STING activation in microglia, reducing inflammation and preserving photoreceptor function . This suggests context-dependent effects:
- Transcriptional Profiling : Use single-cell RNA-seq to compare this compound-treated retinal vs. cancer cells. Retinal protection correlates with downregulation of Ccl2 and Ifnb1, while cancer models show MYC suppression .
- Experimental Design : For neuroprotection studies, administer this compound intraperitoneally (7.5 mg/kg) and assess retinal function via electroretinography (ERG) and histology .
Methodological Recommendations
- Validation : Always include CRBN-dependent degradation controls (e.g., CRBN knockdown) .
- Data Contradictions : If BET degradation does not phenocopy CDK9 inhibition (e.g., in ER+ cancers), perform ChIP-seq for Pol II phosphorylation states .
- Safety : Follow GHS-compliant SDS protocols for handling this compound, including PPE and waste disposal .
Properties
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H45ClN8O7S/c1-23-24(2)59-42-35(23)37(26-13-15-27(43)16-14-26)46-29(38-49-48-25(3)50(38)42)21-33(53)44-19-8-6-4-5-7-9-20-45-34(54)22-58-31-12-10-11-28-36(31)41(57)51(40(28)56)30-17-18-32(52)47-39(30)55/h10-16,29-30H,4-9,17-22H2,1-3H3,(H,44,53)(H,45,54)(H,47,52,55)/t29-,30?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQPZPLJOBHHBK-UFXYQILXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H45ClN8O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901022545 | |
Record name | dBET6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901022545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
841.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1950634-92-0 | |
Record name | dBET6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901022545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6S)-4-(4-Chlorophenyl)-N-[8-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]octyl]-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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